molecular formula C18H23N5O4 B11006008 methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate

methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate

Cat. No.: B11006008
M. Wt: 373.4 g/mol
InChI Key: JGAPZGBZXQMLLA-UHFFFAOYSA-N
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Description

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a structurally complex organic compound with the molecular formula C₁₉H₂₃N₅O₄ and a molecular weight of 373.4 g/mol . Its core structure comprises two pharmacologically significant moieties:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle known for its role in modulating neurotransmitter systems (e.g., as a scaffold in antipsychotics and analgesics).
  • Tetrazole ring: A five-membered ring with four nitrogen atoms, widely utilized in medicinal chemistry for its bioisosteric replacement of carboxylic acids and its role in enhancing metabolic stability .

The compound’s phenoxyacetyl linker bridges these moieties, enabling conformational flexibility for target binding.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[1-[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H23N5O4/c1-22-20-18(19-21-22)14-3-5-15(6-4-14)27-12-16(24)23-9-7-13(8-10-23)11-17(25)26-2/h3-6,13H,7-12H2,1-2H3

InChI Key

JGAPZGBZXQMLLA-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the phenoxyacetyl group, and finally the coupling with the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity Unique Aspects
Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate C₁₉H₂₃N₅O₄ Piperidine + tetrazole + phenoxyacetyl linker Hypothesized: Anti-inflammatory, neuroactive (based on analogs) Dual heterocyclic system enhances target versatility
1-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)tetrazole C₁₂H₁₃ClN₅ Chlorophenyl + pyrrolidine + tetrazole Antimicrobial Chlorophenyl group increases lipophilicity; lacks piperidine
N-(1-Benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide C₂₂H₂₅N₅O₂ Benzyl-piperidine + tetrazole + acetamide linker Neurotransmitter modulation (e.g., dopamine receptors) Benzyl group enhances CNS penetration
2-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)phenyl acetate C₂₂H₂₂ClN₅O₃ Piperazine + chlorophenyl-tetrazole + ester Anticancer (in vitro) Piperazine ring alters pharmacokinetics vs. piperidine
Ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate C₂₀H₂₇N₅O₅S₂ Piperidine + triazole + sulfonylbenzamide Enzyme inhibition (e.g., kinase targets) Triazole moiety introduces sulfur-based interactions

Key Observations

Structural Variations: Piperidine vs. Piperazine: Piperidine’s saturated ring enhances rigidity and CNS penetration compared to piperazine’s flexibility . Linker Groups: The phenoxyacetyl linker in the target compound allows broader conformational adaptability than rigid acetamide or sulfonyl linkers in analogs .

Biological Implications: Tetrazole Role: The 2-methyl-2H-tetrazole group improves metabolic stability and mimics carboxylate groups in target binding .

Methoxy Groups (e.g., in phenoxyacetyl linkers) balance solubility and binding affinity through moderate polarity .

Biological Activity

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a complex organic compound notable for its potential biological activities. This compound, with a molecular formula of C18H23N5O4C_{18}H_{23}N_{5}O_{4} and a molecular weight of 373.4 g/mol, features a piperidine ring and a tetrazole moiety, suggesting diverse pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes several functional groups that contribute to its biological activity:

Property Details
Common Name This compound
CAS Number 1630851-10-3
Molecular Formula C₁₈H₂₃N₅O₄
Molecular Weight 373.4 g/mol

Pharmacological Potential

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds containing piperidine and tetrazole moieties often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures possess antibacterial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
  • Neuropharmacological Effects : Given the presence of the piperidine ring, there is potential for central nervous system activity, which could be explored for neurodegenerative diseases.

Research indicates that the mechanisms through which this compound exerts its effects may involve:

  • Receptor Binding : Interaction with specific receptors such as G-protein coupled receptors (GPCRs) and other enzyme targets.
  • Signal Transduction Pathways : Modulation of pathways involved in inflammation and cell proliferation.

Synthesis and Evaluation

A recent study synthesized various derivatives of tetrazole-based compounds, including this compound. The synthesized compounds underwent extensive testing for biological activities such as:

  • Antioxidant Potential : Assessed using the DPPH assay, showing significant free radical scavenging capabilities.
  • Antihypertensive Activity : Evaluated through specific assays indicating potential use in managing hypertension.
  • Urease Inhibition : Demonstrated inhibition of urease enzyme activity, suggesting possible applications in treating related gastrointestinal disorders.

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Compound Name Biological Activity
This compoundAntioxidant, antihypertensive, urease inhibitor
1-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)tetrazoleAntimicrobial
1-(4-methylphenyl)-tetrazoleAntioxidant

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